(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide
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Overview
Description
“(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a phenyl group (C6H5-) which is a common substituent in organic chemistry, and furan rings which are a type of aromatic heterocycle.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the furan, phenyl, and sulfonamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis pathway.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the ethene backbone. The “(E)” designation indicates the geometry around the double bond, with the highest priority groups on opposite sides.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide could undergo hydrolysis, the double bond could participate in addition reactions, and the furan ring could undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups and their arrangement.Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Diels-Alder Cycloaddition Reactions : The Diels-Alder cycloaddition reactions between substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, closely related to the queried compound, have been extensively studied. These reactions result in high yields and exhibit stereoselectivity, particularly with 2-substituted furans. The selectivity arises due to interactions between the substituent and the sulfonyl groups, demonstrating the utility of these compounds in synthetic organic chemistry (Arjona et al., 1998).
Copper/Silver-mediated Cascade Reactions : Efficient construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates has been achieved using a CuCl2·2H2O/AgTFA system. This methodology underscores the potential of sulfonamide-based compounds in facilitating complex synthetic transformations in a single step (Li & Liu, 2014).
Thermal and High-Pressure Intramolecular Diels–Alder Reaction : Vinylsulfonamides incorporating a furan moiety can be synthesized via a domino elimination–amidation reaction, leading to efficient access to γ- and δ-sultams. This process highlights the role of vinylsulfonamides in facilitating intramolecular Diels-Alder reactions under various conditions (Rogachev & Metz, 2006).
Photophysical Properties and Sensor Applications
- Fluorescence Sensors for Cu2+ : Water-soluble sulfonato-Salen-type ligands derived from different diamines have been designed, exhibiting strong UV/Vis-absorption and fluorescence. These ligands, due to their selective quenching by Cu(2+), serve as highly sensitive fluorescence sensors for Cu(2+) detection in water and living cells, highlighting the application of sulfonamide derivatives in environmental monitoring and bioimaging (Zhou et al., 2012).
Safety And Hazards
As with any chemical, handling “(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide” would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity or environmental impact.
Future Directions
Future research could involve synthesizing this compound and studying its properties in more detail. If it shows promising biological activity, it could be developed further as a potential pharmaceutical.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data are required.
properties
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQNTHLGHCCSTN-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethene-1-sulfonamide |
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